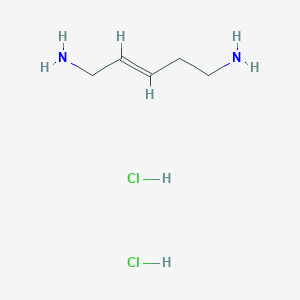

(2E)-pent-2-ene-1,5-diamine dihydrochloride

Description

(2E)-Pent-2-ene-1,5-diamine dihydrochloride is a dihydrochloride salt of an unsaturated aliphatic diamine. Its structure comprises a five-carbon chain with a trans (E)-configured double bond between C2 and C3, terminated by amine groups at positions 1 and 3.

Properties

IUPAC Name |

(E)-pent-2-ene-1,5-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5-7;;/h1-2H,3-7H2;2*1H/b2-1+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTVOGXEDVHPPC-SEPHDYHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C=CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)/C=C/CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-pent-2-ene-1,5-diamine dihydrochloride typically involves the reaction of pent-2-ene-1,5-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

- Dissolve pent-2-ene-1,5-diamine in an appropriate solvent such as ethanol or water.

- Slowly add hydrochloric acid to the solution while maintaining a low temperature to control the exothermic reaction.

- Stir the mixture until the reaction is complete, and the dihydrochloride salt precipitates out.

- Filter and purify the product by recrystallization.

Industrial Production Methods: In an industrial setting, the production of (2E)-pent-2-ene-1,5-diamine dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (2E)-Pent-2-ene-1,5-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the double bond to a single bond, resulting in pentane-1,5-diamine dihydrochloride.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Amides or nitriles.

Reduction: Pentane-1,5-diamine dihydrochloride.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-Pent-2-ene-1,5-diamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-pent-2-ene-1,5-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The double bond in the structure may also participate in conjugation with other molecules, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Molecular Features

Table 1 summarizes key structural differences between (2E)-pent-2-ene-1,5-diamine dihydrochloride and analogous compounds:

Key Observations :

Key Findings :

- Pentane-1,5-diamine dihydrochloride is identified as an endogenous metabolite, suggesting roles in cellular processes .

- NEDA demonstrates utility in photometric assays, with detection limits influenced by coupling efficiency . For example, NEDA achieved an LOD of 0.241 µg/mL for chloramphenicol, outperforming 2-naphthol-based methods (LOD: 0.36 µg/mL) .

- The unsaturated structure of (2E)-pent-2-ene-1,5-diamine dihydrochloride may confer unique reactivity, such as enhanced chelation or participation in Michael addition reactions.

Physical and Chemical Properties

While direct data are sparse, inferences can be made:

- Solubility : Diamine dihydrochlorides are generally water-soluble due to ionic character. The unsaturated compound may exhibit lower solubility than saturated analogs due to reduced polarity.

- Stability : The E-configuration double bond in (2E)-pent-2-ene-1,5-diamine dihydrochloride may increase susceptibility to oxidation compared to saturated counterparts.

Biological Activity

(2E)-Pent-2-ene-1,5-diamine dihydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, including antimicrobial and anticancer properties.

The synthesis of (2E)-pent-2-ene-1,5-diamine dihydrochloride typically involves reacting pent-2-ene-1,5-diamine with hydrochloric acid. The process can be summarized as follows:

- Dissolution : Dissolve pent-2-ene-1,5-diamine in a solvent (e.g., ethanol or water).

- Addition of HCl : Slowly add hydrochloric acid while maintaining low temperatures to control the reaction.

- Stirring : Stir the mixture until the dihydrochloride salt precipitates.

- Filtration and Purification : Filter and purify the product through recrystallization.

This compound features amine groups capable of forming hydrogen bonds and electrostatic interactions, which are crucial for its biological activity .

The biological activity of (2E)-pent-2-ene-1,5-diamine dihydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to active sites through hydrogen bonding and electrostatic interactions.

- Binding Affinity : The presence of a double bond in its structure may enhance reactivity and binding affinity with other biomolecules .

Antimicrobial Activity

Research has indicated that (2E)-pent-2-ene-1,5-diamine dihydrochloride exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. For instance:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective antifungal |

These findings suggest that the compound could serve as a potential therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

The compound has also shown promise in cancer therapy. Studies have reported that it induces apoptosis in cancer cell lines through various mechanisms:

- Cytotoxicity : Demonstrated cytotoxic effects on hypopharyngeal tumor cells.

- Mechanisms of Action : Potential pathways include disruption of DNA replication and induction of oxidative stress within cancer cells .

Case Studies

Several case studies have highlighted the efficacy of (2E)-pent-2-ene-1,5-diamine dihydrochloride in clinical settings:

-

Study on Antimicrobial Efficacy :

- Conducted on a range of bacterial strains.

- Results indicated a significant reduction in bacterial load when treated with the compound.

- Clinical Trials for Cancer Treatment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.